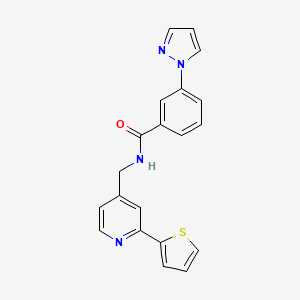

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Description

3-(1H-Pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a pyrazole ring at the 3-position of the benzamide core and a substituted pyridinylmethyl group. The pyridine ring is further functionalized with a thiophen-2-yl moiety.

Properties

IUPAC Name |

3-pyrazol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c25-20(16-4-1-5-17(13-16)24-10-3-8-23-24)22-14-15-7-9-21-18(12-15)19-6-2-11-26-19/h1-13H,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVENQLGLWNAXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzamide group, and finally the attachment of the thiophene-pyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Amide Bond Formation

The central benzamide linkage is synthesized via coupling reactions. Common methods include:

HATU-mediated coupling :

-

Example: Compound 19d in was synthesized using HATU to couple methanamine 16 with benzoic acid 13 , achieving a 66% yield.

-

Conditions: Polar aprotic solvents (e.g., DMF), room temperature, and stoichiometric base (e.g., DIPEA).

Benzoyl chloride reaction :

-

In , N-(2-aminophenyl)acetamide reacted with benzoyl chloride in ethanol, forming N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamide]-phenyl}benzamide monohydrate (66% yield).

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| HATU-mediated coupling | HATU, DMF, DIPEA, RT | ~66% | |

| Benzoyl chloride acylation | Benzoyl chloride, ethanol, RT, 4h | 66% |

Suzuki-Miyaura Coupling for Thiophene-Pyridine Linkage

The thiophen-2-yl group is introduced via cross-coupling:

-

In , Suzuki reactions coupled boronic acids to pyrazine intermediates (e.g., compound 130 from 129 ).

-

In , methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate was synthesized via coupling under mild conditions.

Typical conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃ or K₃PO₄

-

Solvent: DME or THF at 80–100°C

Pyrazole Functionalization

The pyrazole ring is introduced via cyclization or substitution:

Cyclization :

-

In, pyrazole rings formed via hydrazine reactions with diketones.

-

Example: Hydrazine hydrate refluxed with Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one yielded pyrazole derivatives (80% yield) .

Nucleophilic substitution :

-

In , 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamides were synthesized via SN2 reactions.

Thiophene Reactivity

The thiophen-2-yl group undergoes electrophilic substitution:

Sulfonation/Halogenation :

-

Thiophenes in participated in electrophilic substitutions (e.g., bromination at the 5-position).

-

Example: Thiophene derivatives in were functionalized with electron-withdrawing groups to enhance antimicrobial activity.

Stability and Degradation Pathways

-

Amide hydrolysis : Under acidic/basic conditions, the benzamide bond may hydrolyze to carboxylic acid and amine .

-

Thiophene oxidation : Thiophene-S can oxidize to sulfoxide/sulfone under strong oxidizers (e.g., mCPBA).

Synthetic Optimization Challenges

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural features can inhibit the growth of various bacteria. The presence of the pyrazole and thiophene rings enhances its potential antibacterial properties by interfering with bacterial folate synthesis pathways, similar to known antibiotics such as sulfonamides .

Anticancer Potential

In vitro studies suggest that derivatives containing pyrazole and thiophene structures can induce apoptosis in cancer cells. Mechanisms proposed include activation of caspases and disruption of mitochondrial function, leading to cell cycle arrest .

Enzyme Inhibition

The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of certain kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

MMV1 (N-[(Oxan-4-yl)Methyl]-5-(Thiophen-2-yl)Imidazo[2,1-b][1,3,4]Thiadiazol-2-Amine)

- Core Structure : Imidazo[2,1-b][1,3,4]thiadiazole replaces the benzamide backbone.

- Substituents : A thiophen-2-yl group (shared with the target compound) and an oxane-derived methylamine.

- Implications : The imidazothiadiazole core may enhance π-π stacking interactions in binding pockets, while the oxane group could improve solubility compared to the target’s pyridinylmethyl moiety .

EP 3 532 474 B1 Patent Compounds

- Example 1 : 2-[(1S)-1-Cyclohexyléthoxy]-5-fluoro-N-(1-méthyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide

- Core Structure : Benzamide with a fluorinated aromatic ring.

- Substituents : Cyclohexylethoxy (lipophilic), fluoro (electron-withdrawing), and a triazolopyridine group.

- Implications : Fluorine likely enhances metabolic stability and membrane permeability. The triazolopyridine may confer selectivity for kinase or protease targets .

Compound 955314-84-8 (2-(4-Ethylphenoxy)-N-[4-(3-Methyl[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl)Benzyl]Acetamide)

- Core Structure : Acetamide with a triazolothiadiazole heterocycle.

- Substituents: Ethylphenoxy (hydrophobic) and benzyl-linked triazolothiadiazole.

Substituent Effects on Pharmacological Properties

| Compound | Key Substituents | Potential Impact on Activity |

|---|---|---|

| Target Compound | Pyrazole, thiophene, pyridinylmethyl | Enhanced π-π interactions; moderate lipophilicity from thiophene. |

| MMV1 | Imidazothiadiazole, oxane-methyl | Improved solubility; potential for broad-spectrum enzyme inhibition. |

| EP 3 532 474 B1 Example 1 | Fluoro, triazolopyridine, cyclohexylethoxy | Increased metabolic stability; kinase/receptor selectivity. |

| 832674-08-5 (CID 17026868) | Tetrafluoropropoxymethyl, ethoxybenzothiazole | High lipophilicity and electron-withdrawing effects; possible CNS activity. |

| 955314-84-8 | Triazolothiadiazole, ethylphenoxy | Rigid conformation for target binding; enhanced oxidative stability. |

Pharmacological Implications

- Electron-Rich Heterocycles : The target’s pyrazole and thiophene may favor interactions with heme-containing enzymes (e.g., cytochrome P450) or metal-dependent proteases, similar to MMV1’s imidazothiadiazole .

- Halogenated Analogues: Fluorine in EP 3 532 474 B1 compounds suggests improved pharmacokinetics compared to the non-halogenated target compound .

- Scaffold Flexibility : Benzamide derivatives with larger heterocycles (e.g., triazolopyridine in EP 3 532 474 B1) may exhibit higher target specificity but reduced synthetic accessibility compared to the simpler pyrazole-thiophene system.

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrazole ring, a thiophene moiety, and a benzamide group, which contributes to its unique biological properties. Below is the molecular formula:

| Component | Molecular Formula |

|---|---|

| Pyrazole | C3H4N2 |

| Thiophene | C4H4S |

| Benzamide | C7H8N |

| Overall | C19H16N4O2S |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Mechanistic studies suggest that it may modulate the activity of various enzymes and receptors involved in cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cells .

Anticancer Properties

Research indicates that derivatives of pyrazole-benzamide compounds exhibit significant anticancer activity. For instance, a related compound demonstrated submicromolar antiproliferative effects against pancreatic cancer cells (MIA PaCa-2), with an EC50 value of approximately 10 μM . The mechanism involves disruption of autophagic flux and interference with mTORC1 reactivation, which is critical for cancer cell survival under nutrient deprivation conditions.

Autophagy Modulation

Autophagy plays a crucial role in cancer biology, acting as both a tumor suppressor and a promoter depending on the context. Compounds similar to This compound have been identified as potential autophagy modulators. They can enhance basal autophagy while impairing autophagic flux under starvation conditions, thus selectively targeting cancer cells that rely on autophagy for survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this class of compounds. Variations in substituents at different positions on the pyrazole or benzamide rings can significantly affect potency and selectivity. For example, the introduction of electron-withdrawing groups has been shown to enhance binding affinity to target proteins .

Case Studies

- In Vitro Studies : A study evaluating similar pyrazole-benzamide compounds found that modifications at the benzamide position led to enhanced inhibitory effects on cancer cell lines. These findings suggest that strategic alterations can yield compounds with improved therapeutic profiles .

- Animal Models : Preliminary studies using animal models have indicated that certain derivatives may reduce tumor growth and improve survival rates when administered in conjunction with standard chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Route Selection : Utilize copper(I)-catalyzed coupling reactions, as demonstrated in analogous pyrazole-thiophene systems, to assemble the pyrazole and thiophene moieties (e.g., copper(I) bromide in DMSO at 35°C for 48 hours) .

- Yield Optimization : Adjust solvent polarity (e.g., DMSO vs. DMF), catalyst loading (0.05–0.1 eq. CuBr), and temperature (35–60°C). Monitor reaction progress via TLC or HPLC. Purification via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) can isolate the product with >90% purity .

- Critical Parameters : Excess cyclopropanamine (1.5–2.0 eq.) and cesium carbonate (as a base) improve nucleophilic substitution efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers prioritize?

- Methodology :

- 1H/13C NMR : Prioritize peaks corresponding to the pyrazole N-H proton (~δ 8.5–9.0 ppm), thiophene protons (δ 6.8–7.5 ppm), and benzamide carbonyl (δ ~165–170 ppm in 13C) .

- HRMS : Confirm molecular ion [M+H]+ with <5 ppm mass error. For example, a calculated m/z of 350.12 (C19H15N3OS) should match experimental data .

- IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole/thiophene C-H bending modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use positive controls (e.g., known kinase inhibitors for enzyme studies) .

- Mechanistic Profiling : Perform dose-response curves (IC50/EC50) and compare binding kinetics (SPR or ITC) to differentiate true activity from assay artifacts .

- Structural Insights : Conduct X-ray crystallography or cryo-EM to verify target engagement, as seen in analogous pyrazole derivatives with kinase targets .

Q. What strategies are effective for analyzing the compound’s metabolic stability and potential toxicity in preclinical models?

- Methodology :

- In Vitro Metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS .

- Toxicity Screening : Employ zebrafish embryos or 3D organoids to evaluate acute toxicity (LD50) and organ-specific effects. Compare with structurally similar compounds (e.g., thiophene-containing analogs) .

- Computational Prediction : Apply ADMET software (e.g., SwissADME) to predict blood-brain barrier penetration and hepatotoxicity risks .

Q. How can researchers design experiments to evaluate the environmental fate and degradation pathways of this compound in aquatic systems?

- Methodology :

- Environmental Simulation : Use OECD 308/309 guidelines to study hydrolysis, photolysis, and biodegradation in water/sediment systems. Track degradation products via high-resolution mass spectrometry .

- Ecotoxicology : Assess acute/chronic effects on Daphnia magna or algae (OECD 202/201). Measure EC50 for growth inhibition .

- Field Studies : Deploy passive samplers in wastewater effluent to quantify bioaccumulation potential and persistence .

Q. What advanced computational strategies (e.g., MD simulations, QM/MM) are recommended to study the binding dynamics of this compound with target enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Validate poses against crystallographic data (e.g., PDB ID 1HCL for kinases) .

- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P) to analyze binding stability and key residue interactions (e.g., hydrogen bonds with catalytic lysine) .

- QM/MM : Calculate binding free energies (ΔG) using hybrid quantum mechanics/molecular mechanics for redox-sensitive targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.